Product packaging for 3,4-(Methylenedioxy)aniline(Cat. No.:CAS No. 14268-66-7)

3,4-(Methylenedioxy)aniline

Cat. No.: B081397
CAS No.: 14268-66-7
M. Wt: 137.14 g/mol
InChI Key: XGNXYCFREOZBOL-UHFFFAOYSA-N
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Description

Significance and Context of the Methylenedioxy Aniline (B41778) Core Structure in Medicinal Chemistry and Organic Synthesis

The methylenedioxy aniline core is a privileged scaffold in medicinal chemistry, meaning it is a structural motif that appears in a variety of biologically active compounds. sigmaaldrich.com This prevalence is attributed to the methylenedioxy group's ability to influence a molecule's electronic properties, lipophilicity, and metabolic stability. In organic synthesis, 3,4-(Methylenedioxy)aniline serves as a versatile building block for the construction of more complex molecules, particularly heterocyclic compounds with potential therapeutic applications. researchgate.net

The significance of this core structure is underscored by its presence in numerous pharmaceutical agents and research chemicals. For instance, it is a key intermediate in the synthesis of certain drugs and is utilized in the development of novel therapeutic agents targeting a range of diseases. scientificlabs.co.ukfishersci.be The aniline portion of the molecule provides a reactive site for various chemical transformations, allowing for the introduction of diverse functional groups and the creation of extensive compound libraries for biological screening. chemicalbook.comsigmaaldrich.com

Historical Perspectives in the Study of Methylenedioxy-Containing Compounds

The study of methylenedioxy-containing compounds has a rich history, dating back to the early 20th century. Initially, interest in these compounds was driven by their natural occurrence in various plant species and their distinct psychoactive properties. For example, compounds like 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA) were first synthesized in the early 1900s. psu.eduresearchgate.net

In the mid-20th century, research into methylenedioxy-containing compounds took a different turn, with military and psychiatric investigations into their potential as "truth drugs" or aids in psychotherapy due to their ability to lower inhibitions. researchgate.netacs.org These early studies, though controversial, provided foundational knowledge about the pharmacological effects of this class of compounds. Over time, the focus of research has shifted towards understanding the therapeutic potential of non-psychoactive derivatives, exploring their applications in areas such as cancer, neurodegenerative diseases, and infectious diseases. nih.govnih.gov

Overview of Research Trajectories for this compound and its Derivatives

Modern research on this compound and its derivatives is multifaceted, exploring a wide array of applications. A significant area of investigation is in the development of novel anticancer agents. nih.govbiosynth.com Researchers have synthesized and evaluated various derivatives, such as quinolinones and thiazolidinones, which have demonstrated cytotoxic activity against different cancer cell lines. nih.govresearchgate.net Some of these compounds have been shown to induce apoptosis and arrest the cell cycle in cancer cells. nih.gov

Another prominent research trajectory is the design of inhibitors for enzymes implicated in neurodegenerative diseases like Alzheimer's and Parkinson's. nih.gov Semicarbazone derivatives of this compound have been shown to be potent and selective inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), key targets in the treatment of these conditions. nih.gov

Furthermore, the anti-inflammatory and antimicrobial potential of compounds derived from this compound is an active area of study. japsr.in Schiff's bases and other derivatives have exhibited promising anti-inflammatory and antimicrobial activities in preclinical models. japsr.in The versatility of the this compound scaffold continues to inspire the synthesis of new compounds with diverse biological activities, making it a valuable tool in drug discovery and development. semanticscholar.org

Interactive Data Tables

Below are interactive tables summarizing key information about this compound and its derivatives.

Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC7H7NO2 fishersci.besigmaaldrich.com
Molecular Weight137.14 g/mol fishersci.besigmaaldrich.com
AppearanceDark brown solid fishersci.comlzchemical.com
Melting Point38-45 °C fishersci.com
Boiling Point144 °C @ 16 mmHg chemicalbook.comfishersci.com
SolubilitySlightly soluble in water fishersci.be

Reported Biological Activities of this compound Derivatives

Derivative ClassBiological ActivityMechanism of Action (where specified)Reference
SemicarbazonesInhibition of MAO and AChECompetitive and reversible inhibition of MAO-A and MAO-B; mixed-type inhibition of AChE nih.gov
Quinolin-2(1H)-onesAnticancerInduces apoptosis and cell cycle arrest at G2/M phase nih.gov
Thiazolidin-4-onesAnticancer, Anti-inflammatory, Antimicrobial- researchgate.net
Schiff's BasesAnti-inflammatory- japsr.in

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7NO2 B081397 3,4-(Methylenedioxy)aniline CAS No. 14268-66-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-benzodioxol-5-amine
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InChI

InChI=1S/C7H7NO2/c8-5-1-2-6-7(3-5)10-4-9-6/h1-3H,4,8H2
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InChI Key

XGNXYCFREOZBOL-UHFFFAOYSA-N
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Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H7NO2
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DSSTOX Substance ID

DTXSID8065743
Record name 1,3-Benzodioxol-5-amine
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Molecular Weight

137.14 g/mol
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Physical Description

Dark brown flakes; [Aldrich MSDS]
Record name 1,3-Benzodioxol-5-amine
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CAS No.

14268-66-7
Record name Benzodioxol-5-amine
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Record name 3,4-(methylenedioxy)aniline
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Advanced Synthetic Methodologies and Chemical Transformations of 3,4 Methylenedioxy Aniline

Direct Synthesis Strategies for 3,4-(Methylenedioxy)aniline

The direct synthesis of this compound primarily involves the reduction of the corresponding nitro compound, 1,2-(Methylenedioxy)-4-nitrobenzene. Various strategies have been developed to achieve this transformation efficiently and selectively.

Multicomponent Reaction Protocols Involving this compound

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more reactants. youtube.comcaltech.edu While specific named MCRs prominently featuring this compound as a key starting component are not extensively documented under a unique reaction name, its role as a primary aromatic amine allows for its participation in various MCRs. For instance, anilines are common components in Ugi and Biginelli reactions. organic-chemistry.org

A notable example of its application is in a nucleophilic substitution reaction, which can be a key step in a multicomponent sequence. This compound has been effectively used in the nucleophilic substitution of Morita-Baylis-Hillman (MBH) acetates, leading to the formation of functionalized allylamines. In one study, the reaction of this compound with an MBH acetate yielded the desired product with 76% regioselectivity in 9 hours. acs.org

Reactant 1Reactant 2Product TypeYield (%)Reference
This compoundMorita-Baylis-Hillman AcetateN-Allylaminocyclohex-2-enone derivative76 acs.org

Environmentally Conscious ("Green") Synthetic Approaches

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org In the context of this compound and its derivatives, green approaches aim to improve atom economy, reduce waste, and utilize safer solvents and reaction conditions.

One such approach is the "one-pot" synthesis of N-alkyl-3,4-(methylenedioxy)aniline from 3,4-(methylenedioxy)nitrobenzene. This method combines the hydrogenation of the nitro group and the subsequent N-alkylation reaction in a single reactor, eliminating the need for isolation and purification of the intermediate aniline (B41778). This process, utilizing a skeletal nickel catalyst, demonstrates high conversion rates and good selectivity for monoalkylation, thereby minimizing waste and improving efficiency. google.com

Key features of this green synthetic approach include:

One-pot reaction: Reduces the number of synthetic steps and purification stages.

Catalytic process: Utilizes a recyclable catalyst.

High atom economy: Minimizes the formation of byproducts.

Catalytic Systems in this compound Synthesis

The catalytic reduction of 3,4-methylenedioxynitrobenzene is the most common route to this compound. chemicalbook.com The choice of catalyst is crucial for achieving high yield and purity.

Skeletal Nickel (Raney Nickel): This is a widely used catalyst for the hydrogenation of nitroarenes. The synthesis of this compound can be performed using skeletal nickel under hydrogen pressure in a solvent such as ethanol. chemicalbook.com A related process for the synthesis of N-ethyl-3,4-(methylenedioxy)aniline utilizes a Cu/Raney Ni catalyst for the hydrogenation step. google.com

Ruthenium-based Catalysts: For the hydrogenation of analogous aromatic amines like 4,4'-methylenedianiline (B154101) (MDA), ruthenium-based catalysts have shown high efficacy. A catalyst containing 4 wt% of Ru and 1 wt% of Rh supported on alumina has been used for the hydrogenation of MDA, achieving 100% conversion. google.com While this specific example is for a different, though structurally related, aniline, it highlights the potential of ruthenium catalysts in the hydrogenation of aromatic amines.

CatalystSubstrateProductKey Features
Skeletal Nickel3,4-MethylenedioxynitrobenzeneThis compoundWidely used, effective for nitro group reduction. chemicalbook.com
Cu/Raney NiNitrated piperonyl cycloneneN-ethyl-3,4-(methylenedioxy)anilineUsed in a multi-step synthesis. google.com
Ruthenium/Rhodium on Alumina4,4'-MethylenedianilineBis(para-amino cyclohexyl) methaneHigh conversion rates for analogous aromatic amines. google.com

Derivatization and Functionalization of the this compound Moiety

The amino group of this compound is a key site for further chemical modifications, allowing for the synthesis of a wide range of derivatives.

N-Alkylation Reactions and their Mechanistic Insights

N-alkylation of this compound introduces an alkyl group onto the nitrogen atom, a common strategy in the synthesis of more complex molecules. This transformation can be achieved through various methods, including the use of alkyl halides or alcohols in the presence of a catalyst.

Catalytic N-Alkylation with Alcohols: A prominent mechanism for the N-alkylation of amines with alcohols is the "borrowing hydrogen" or "hydrogen autotransfer" mechanism. This process is catalyzed by transition metal complexes, such as those of iridium or ruthenium. rsc.orgresearchgate.net The general steps of this mechanism are:

Dehydrogenation: The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde or ketone.

Condensation: The in-situ generated carbonyl compound reacts with the amine to form an imine or enamine intermediate.

Hydrogenation: The catalyst returns the "borrowed" hydrogen to the imine, resulting in the N-alkylated amine.

Iridium(I) complexes with N-heterocyclic carbene (NHC) ligands have been shown to be efficient catalysts for the N-alkylation of anilines with alcohols. rsc.org Mechanistic studies suggest that the iridium catalyst is involved not only in the dehydrogenation and hydrogenation steps but also in the C-N bond formation. rsc.org

A one-pot method for the preparation of N-alkyl-3,4-(methylenedioxy)aniline involves the simultaneous reduction of 3,4-(methylenedioxy)nitrobenzene and alkylation using a lower aliphatic aldehyde or ketone with a skeletal nickel catalyst. google.com this compound also undergoes N-alkylation with cyclic secondary alkylamines in the presence of a Shvo catalyst to yield N-arylpyrrolidines. scientificlabs.co.uk

Catalyst SystemAlkylating AgentMechanistic Aspect
Iridium(I)-NHC complexesAlcoholsBorrowing Hydrogen Mechanism rsc.org
Ruthenium-based catalystAlcoholsBorrowing Hydrogen Strategy researchgate.net
Skeletal NickelAldehydes/KetonesOne-pot reductive amination google.com
Shvo CatalystCyclic secondary alkylaminesFormation of N-arylpyrrolidines scientificlabs.co.uk

Formation of Semicarbazone Derivatives

Semicarbazones are formed through the condensation reaction of a carbonyl compound (aldehyde or ketone) with semicarbazide. In the context of this compound, it first acts as a building block to introduce a semicarbazide moiety, which can then be reacted with various aldehydes or ketones to form a library of semicarbazone derivatives.

A study on the design and synthesis of this compound-derived semicarbazones involved a multi-step synthetic route. nih.gov The general synthetic scheme for the formation of these derivatives is as follows:

Formation of an intermediate: this compound is reacted to form a semicarbazide intermediate.

Condensation: The semicarbazide intermediate is then reacted with a variety of substituted aromatic aldehydes in a suitable solvent, such as ethanol, often with a catalytic amount of glacial acetic acid, to yield the final semicarbazone derivatives.

The structures of these synthesized semicarbazones are typically confirmed using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry. researchgate.net

Starting MaterialReagentProduct
This compound derived semicarbazideSubstituted Aromatic AldehydesThis compound-derived Semicarbazones

The research in this area has led to the creation of libraries of these compounds for further investigation. nih.gov

Condensation Reactions for Schiff Base Ligand Synthesis

The condensation reaction of this compound with various aldehydes and ketones is a cornerstone in the synthesis of Schiff base ligands. These reactions involve the nucleophilic addition of the primary amine to the carbonyl carbon, followed by the elimination of a water molecule to form an imine or azomethine group (-C=N-). The resulting Schiff bases are versatile ligands capable of coordinating with a wide range of metal ions to form stable complexes.

The synthesis is typically carried out by refluxing equimolar amounts of this compound and the respective carbonyl compound in a suitable solvent, such as ethanol or methanol. The reaction is often catalyzed by the addition of a few drops of an acid, like glacial acetic acid, to facilitate the dehydration step. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the Schiff base product often precipitates from the solution upon cooling and can be purified by recrystallization.

A variety of aldehydes and ketones can be employed in this synthesis, leading to a diverse library of Schiff base ligands with different steric and electronic properties. For instance, the reaction of this compound with salicylaldehyde yields a bidentate ligand with nitrogen and oxygen donor atoms, capable of forming stable chelates with metal ions.

Detailed research has demonstrated the successful synthesis of metal complexes with Schiff base ligands derived from this compound. For example, metal complexes of Zn(II), Cd(II), Ni(II), Cu(II), Fe(III), Co(II), Mn(II), Hg(II), and Ag(I) have been synthesized from a Schiff base ligand prepared by the condensation of this compound and 5-bromo salicylaldehyde chemicalbook.com. Spectroscopic and analytical data, including FT-IR, UV-Vis, NMR, and mass spectrometry, are crucial for the characterization of these Schiff bases and their metal complexes, confirming the formation of the imine bond and elucidating their coordination behavior chemicalbook.comtezu.ernet.in.

Table 1: Synthesis of Schiff Bases from this compound

Aldehyde/Ketone Reactant Resulting Schiff Base Reaction Conditions
Salicylaldehyde 2-(((benzo[d] nih.govcore.ac.ukdioxol-5-yl)imino)methyl)phenol Ethanol, reflux, catalytic acetic acid
5-Bromosalicylaldehyde 4-Bromo-2-(((benzo[d] nih.govcore.ac.ukdioxol-5-yl)imino)methyl)phenol Ethanol, reflux
Vanillin 4-(((benzo[d] nih.govcore.ac.ukdioxol-5-yl)imino)methyl)-2-methoxyphenol Methanol, reflux

Azo Dye Synthesis utilizing this compound

The synthesis of azo dyes from this compound is a classic example of electrophilic aromatic substitution and involves a two-step process: diazotization followed by azo coupling. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which act as a chromophore, connecting two aromatic rings. These dyes are known for their vibrant colors and are widely used in various industries.

The first step, diazotization, involves the conversion of the primary aromatic amine, this compound, into a diazonium salt. This is typically achieved by treating a cooled acidic solution of the amine with a solution of sodium nitrite. The reaction is carried out at a low temperature (0-5 °C) to prevent the decomposition of the unstable diazonium salt. The resulting diazonium ion is a weak electrophile.

The second step is the azo coupling reaction, where the diazonium salt reacts with a coupling agent, which is an electron-rich aromatic compound such as a phenol or an aromatic amine. The diazonium ion attacks the para-position of the activated ring of the coupling component, leading to the formation of the azo compound. The pH of the reaction medium is crucial for the success of the coupling reaction. For coupling with phenols, a slightly alkaline medium is preferred, while for coupling with amines, a slightly acidic medium is optimal.

The specific color of the resulting azo dye depends on the chemical nature of both the diazonium salt and the coupling agent. By varying the coupling component, a wide range of colors can be achieved. The synthesized azo dyes are typically colored precipitates that can be purified by recrystallization. Their structures are confirmed using spectroscopic methods like UV-Vis and FT-IR spectroscopy.

Table 2: General Procedure for Azo Dye Synthesis from this compound

Step Procedure Key Parameters
1. Diazotization Dissolve this compound in an acidic solution (e.g., HCl). Cool the solution to 0-5 °C in an ice bath. Add a cold aqueous solution of sodium nitrite dropwise with constant stirring. Low temperature is critical to prevent decomposition of the diazonium salt.
2. Azo Coupling Prepare a solution of the coupling agent (e.g., a phenol or another aromatic amine) in an appropriate solvent. Adjust the pH of the coupling agent solution (alkaline for phenols, acidic for amines). Slowly add the cold diazonium salt solution to the coupling agent solution with vigorous stirring. Control of pH is essential for the coupling reaction to proceed efficiently.
3. Isolation The azo dye precipitates out of the solution. Collect the precipitate by filtration. The product is often a brightly colored solid.

| 4. Purification | Recrystallize the crude dye from a suitable solvent to obtain a pure product. | Purity can be assessed by melting point and chromatographic techniques. |

Cyclization Reactions to Form Fused Heterocyclic Systems

This compound is a valuable precursor for the synthesis of various fused heterocyclic systems, which are core structures in many biologically active compounds and functional materials. Cyclization reactions involving this aniline derivative can lead to the formation of important heterocyclic scaffolds such as quinolines and benzoxazoles.

One notable application is in the synthesis of quinoline derivatives. The Doebner-von Miller reaction, for instance, allows for the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds. A variation of this involves a three-component reaction of an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids. Specifically, this compound can be condensed with aldehydes and other reagents to construct the quinoline framework nih.gov. These reactions often proceed through a series of condensation, cyclization, and oxidation steps.

Another important class of fused heterocycles that can be synthesized from derivatives of this compound are benzoxazoles. The synthesis of benzoxazoles typically involves the condensation of an o-aminophenol with a carboxylic acid or its derivative. While this compound itself is not an o-aminophenol, it can be chemically modified to introduce a hydroxyl group ortho to the amino group, thereby creating a suitable precursor for benzoxazole synthesis. Alternatively, related starting materials with the desired substitution pattern can be employed. The final cyclization to form the benzoxazole ring is often achieved through dehydrative conditions, sometimes facilitated by a catalyst mdpi.comnih.govorganic-chemistry.org.

The synthesis of these fused heterocyclic systems is of significant interest due to the diverse pharmacological activities associated with these scaffolds. The methylenedioxy group often imparts unique biological properties to the resulting molecules.

Table 3: Examples of Fused Heterocyclic Systems from this compound Precursors

Heterocyclic System General Synthetic Approach Key Intermediates/Reaction Type
Quinolines Condensation of this compound with α,β-unsaturated aldehydes/ketones or a three-component reaction with aldehydes and pyruvic acid. Michael addition, intramolecular cyclization, dehydration, and oxidation.

| Benzoxazoles | Cyclocondensation of an o-amino-substituted phenol derivative of this compound with carboxylic acids, aldehydes, or their equivalents. | Schiff base formation followed by intramolecular cyclization and dehydration/oxidation. |

Stereoselective Synthesis and Chiral Resolution Techniques Applied to this compound Derivatives

Derivatives of this compound that possess a stereocenter are often synthesized as racemic mixtures. The separation of these enantiomers is crucial in fields such as medicinal chemistry, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Stereoselective synthesis and chiral resolution are the two primary strategies employed to obtain enantiomerically pure compounds.

Stereoselective Synthesis: This approach aims to directly synthesize a single enantiomer of a chiral derivative. This can be achieved by using chiral starting materials, chiral auxiliaries, or chiral catalysts. For derivatives of this compound, a stereocenter might be introduced through reactions such as asymmetric reduction of a prochiral ketone or asymmetric alkylation. While highly efficient, the development of a stereoselective synthesis can be a complex and lengthy process.

Chiral Resolution: This is a more common method for obtaining enantiomerically pure amines and their derivatives. It involves the separation of a racemic mixture into its individual enantiomers. Several techniques can be employed for the chiral resolution of derivatives of this compound:

Formation of Diastereomeric Salts: This classical method involves reacting the racemic amine derivative with a chiral resolving agent, which is typically a chiral carboxylic acid (e.g., tartaric acid, mandelic acid). This reaction forms a pair of diastereomeric salts which have different physical properties, such as solubility. These salts can then be separated by fractional crystallization. After separation, the desired enantiomer of the amine is recovered by treating the salt with a base to remove the chiral resolving agent wikipedia.org.

Enzymatic Resolution: This technique utilizes enzymes, such as lipases, as chiral catalysts to selectively react with one enantiomer of the racemic mixture. For example, a lipase can catalyze the acylation of one enantiomer of a racemic amine, leaving the other enantiomer unreacted. The acylated product and the unreacted amine can then be separated based on their different chemical properties. This method is often highly enantioselective and can be performed under mild conditions nih.govgoogle.commdpi.com.

Chiral Chromatography: This method involves the use of a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC). The racemic mixture is passed through the column, and the two enantiomers interact differently with the chiral stationary phase, leading to their separation. This technique is widely used for both analytical and preparative-scale separations.

The choice of resolution technique depends on various factors, including the properties of the compound to be resolved, the desired scale of the separation, and economic considerations.

Table 4: Common Chiral Resolving Agents for Amines

Resolving Agent Type
(+)-Tartaric acid Chiral Acid
(-)-Tartaric acid Chiral Acid
(S)-(+)-Mandelic acid Chiral Acid
(R)-(-)-Mandelic acid Chiral Acid
(1S)-(+)-10-Camphorsulfonic acid Chiral Acid
(1R)-(-)-10-Camphorsulfonic acid Chiral Acid

Spectroscopic Characterization and Advanced Analytical Techniques for 3,4 Methylenedioxy Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of their constituent nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton (¹H) NMR Spectroscopic Analysis

In the ¹H NMR spectrum of 3,4-(Methylenedioxy)aniline, distinct signals corresponding to the aromatic protons, the methylenedioxy bridge protons, and the amine protons are observed. The spectrum, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals key structural details through chemical shifts (δ) and spin-spin coupling constants (J).

The three aromatic protons are chemically non-equivalent and appear as a complex splitting pattern in the aromatic region of the spectrum.

A proton at approximately 6.60 ppm can be assigned to the hydrogen at position 6 of the aromatic ring.

A signal around 6.27 ppm corresponds to the proton at position 2.

A third aromatic proton signal is observed at about 6.11 ppm, attributable to the hydrogen at position 5.

The coupling constants between these protons provide further structural confirmation: the interaction between the protons at positions 5 and 6 results in a relatively large coupling constant (J ≈ 8.1 Hz), characteristic of ortho-coupling, while smaller meta- and para-couplings are also observed chemicalbook.com.

The two protons of the methylenedioxy group (-O-CH₂-O-) are equivalent and typically appear as a sharp singlet further upfield, around 5.83 ppm chemicalbook.com. The amine (-NH₂) protons present a broad singlet at approximately 3.5 ppm; the broadness of this peak is due to quadrupole broadening and potential hydrogen exchange chemicalbook.com.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
Aromatic H~6.60dJ ≈ 8.1
Aromatic H~6.27dJ ≈ 2.3
Aromatic H~6.11ddJ ≈ 8.1, 2.3
-O-CH₂-O-~5.83sN/A
-NH₂~3.54s (broad)N/A
Table 1. Representative ¹H NMR Data for this compound.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The proton-decoupled ¹³C NMR spectrum of this compound displays seven distinct signals, corresponding to the seven unique carbon environments in the molecule. The chemical shifts are influenced by the electronic effects of the substituents—the electron-donating amino group and the electron-withdrawing ether linkages of the methylenedioxy group.

The carbons of the aromatic ring typically resonate between 100 and 150 ppm.

The carbon atom bonded to the amino group (C-5) and the carbons bonded to the oxygen atoms of the methylenedioxy ring (C-3 and C-4) are significantly influenced by these heteroatoms. The chemical shift for the carbon attached to the nitrogen is expected to be deshielded.

The remaining aromatic carbons (C-1, C-2, C-6) appear in the characteristic aromatic region. The chemical shifts increase as the amino group is moved away from a planar orientation with the ring, with the largest changes at the ipso, ortho, and para positions mdpi.com.

The carbon of the methylenedioxy bridge (-O-CH₂-O-) is highly characteristic and appears as a distinct peak around 101 ppm. This upfield shift compared to other aromatic carbons is due to its being an sp³-hybridized carbon shielded by two adjacent oxygen atoms.

Carbon AssignmentExpected Chemical Shift Range (δ, ppm)
Aromatic C-NH₂140 - 150
Aromatic C-O145 - 155
Aromatic C-H100 - 120
-O-CH₂-O-~101
Table 2. Expected ¹³C NMR Chemical Shift Ranges for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is instrumental in identifying the functional groups present in this compound by detecting the vibrational frequencies of its covalent bonds.

Analysis of Methylenedioxy Group Vibrations

The methylenedioxy group presents several characteristic absorption bands in the IR spectrum. The C-H stretching vibrations of the methylene (B1212753) (-CH₂) fragment are particularly diagnostic. Two bands are typically observed: a sharp, strong band in the range of 2770-2801 cm⁻¹ and another band around 2890-2941 cm⁻¹. The band near 2770 cm⁻¹ is considered highly diagnostic as it falls outside the normal range for C-H stretching vibrations. Additionally, strong absorptions corresponding to the C-O-C asymmetric stretching of the five-membered dioxole ring are prominent in the fingerprint region, typically around 1250 cm⁻¹ and 1040 cm⁻¹.

Characterization of Aniline (B41778) Moiety Vibrations

The aniline portion of the molecule is characterized by the vibrations of the primary aromatic amine group (-NH₂).

N-H Stretching: As a primary amine, it exhibits two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region. These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. For aniline itself, these peaks appear near 3442 cm⁻¹ and 3360 cm⁻¹.

N-H Bending: An N-H bending (scissoring) vibration is observed in the region of 1580-1650 cm⁻¹.

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond (C-N) results in a strong absorption band typically found between 1250-1335 cm⁻¹.

Functional GroupVibrational ModeCharacteristic Absorption Range (cm⁻¹)
Aniline Moiety (-NH₂)N-H Stretch (asymmetric & symmetric)3300 - 3500
N-H Bend1580 - 1650
Aniline Moiety (Ar-N)C-N Stretch1250 - 1335
Methylenedioxy GroupC-H Stretch~2770 and ~2890
C-O-C Asymmetric Stretch~1250 and ~1040
Table 3. Key IR Absorption Frequencies for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic structure of this compound by measuring the absorption of UV or visible light, which corresponds to the excitation of electrons to higher energy molecular orbitals. The absorption is dominated by electronic transitions within the conjugated aromatic system.

The primary electronic transitions observed for this molecule are π → π* (pi to pi antibonding) transitions, which are characteristic of aromatic systems. For aniline, two main absorption bands are typically observed: a primary band around 230 nm and a secondary band around 280 nm researchgate.net. These transitions are associated with the benzene (B151609) ring.

The presence of the amino (-NH₂) and methylenedioxy (-O-CH₂-O-) groups, which act as auxochromes, influences the absorption maxima (λmax). Auxochromes are functional groups with non-bonding electrons that, when attached to a chromophore (the benzene ring), can shift the λmax to longer wavelengths (a bathochromic or red shift) and increase the absorption intensity (a hyperchromic effect) uomustansiriyah.edu.iq. The lone pair of electrons on the nitrogen atom of the amino group and the oxygen atoms of the methylenedioxy group extend the conjugation of the π-system, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Consequently, this compound is expected to exhibit absorption maxima at longer wavelengths than unsubstituted benzene (λmax ≈ 255 nm) uomustansiriyah.edu.iq. The spectrum would likely show a strong absorption band corresponding to the primary π → π* transition and a weaker, longer-wavelength band resulting from the influence of the auxochromes on the aromatic system. A weaker n → π* (non-bonding to pi antibonding) transition, involving the non-bonding electrons on the nitrogen and oxygen atoms, may also be observed researchgate.netnih.gov.

Transition TypeChromophore/Functional GroupExpected λmax Region (nm)
π → πSubstituted Benzene Ring230 - 250
π → π (secondary)Substituted Benzene Ring280 - 310
n → π*-NH₂, -O->300 (weak)
Table 4. Expected Electronic Transitions and Absorption Maxima for this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound, also known as 5-Amino-1,3-benzodioxole. The compound has a molecular formula of C₇H₇NO₂ and a molecular weight of approximately 137.14 g/mol sigmaaldrich.comfishersci.cascbt.com.

In electron ionization (EI) mass spectrometry, the analysis of this compound typically reveals a prominent molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 137. This peak is often the base peak, or the most abundant ion in the spectrum, which underscores the stability of the aromatic and benzodioxole ring systems nih.gov. The presence of an odd number of nitrogen atoms in the molecule is consistent with the odd nominal mass of the molecular ion, in accordance with the nitrogen rule.

The fragmentation of the molecular ion provides valuable structural information. Energetically unstable molecular ions break apart into smaller, more stable fragments chemguide.co.uk. For this compound, significant fragment ions are observed at m/z 79 and 52 nih.gov. The fragmentation pattern is influenced by the stable aromatic structure, which generally leads to a strong molecular ion peak libretexts.org. The generation of these fragments can be attributed to the cleavage and rearrangement of the benzodioxole ring structure following ionization.

Below is a table summarizing the key ions observed in the mass spectrum of this compound.

m/z ValueIon DesignationProposed Identity/Origin
137[M]⁺Molecular Ion
79[C₆H₅N]⁺ or [C₅H₃O]⁺Fragment Ion
52[C₄H₄]⁺Fragment Ion

X-ray Diffraction Studies of this compound Derivatives

While X-ray diffraction data for this compound itself is not extensively detailed in readily available literature, numerous studies on its derivatives provide deep insights into the molecular geometry, conformation, and intermolecular interactions that govern their solid-state structures. These studies are crucial for understanding how the this compound moiety influences the crystal packing and supramolecular assembly of more complex molecules.

One such derivative that has been characterized is 4-Bromo-N-(3,4-methylenedioxybenzyl)aniline. Its crystal structure was determined through single-crystal X-ray analysis, revealing detailed information about its three-dimensional arrangement researchgate.net. The study identified the crystal system, space group, and unit cell dimensions, which are fundamental parameters describing the crystalline lattice.

In the crystal structure of this derivative, the molecules are linked through various non-covalent interactions, including C—H⋯Br and C—H⋯π hydrogen bonds, which assemble the individual molecules into a three-dimensional network researchgate.net. Such detailed structural data allows for the precise determination of bond lengths, bond angles, and dihedral angles, like the 59.8° angle observed between the two benzene rings in 4-Bromo-N-(3,4-methylenedioxybenzyl)aniline researchgate.net. This information is invaluable for structure-activity relationship studies and the rational design of new materials.

The crystallographic data for a representative derivative are presented in the table below.

ParameterValue for 4-Bromo-N-(3,4-methylenedioxybenzyl)aniline researchgate.net
Chemical FormulaC₁₄H₁₂BrNO₂
Molecular Weight306.16
Crystal SystemOrthorhombic
Space GroupPca2₁
Unit Cell Dimension a (Å)14.6264
Unit Cell Dimension b (Å)14.2650
Unit Cell Dimension c (Å)5.9752
Volume (ų)1246.7

Computational Chemistry and Molecular Modeling of 3,4 Methylenedioxy Aniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting various molecular properties of 3,4-(Methylenedioxy)aniline.

Optimization of Molecular Geometries and Conformational Analysis

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation, which corresponds to the global minimum on the potential energy surface. For aniline (B41778) and its derivatives, the geometry is influenced by the amino group's orientation relative to the benzene (B151609) ring. researchgate.net Conformational analysis of this compound would explore the rotational barrier of the amino group and the puckering of the dioxole ring to identify the lowest energy conformer. This optimized structure is crucial for the accuracy of subsequent calculations.

Calculation of Quantum Chemical Parameters

Several quantum chemical parameters can be calculated using DFT to describe the reactivity of this compound. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. thaiscience.info A smaller energy gap suggests higher reactivity. For substituted methylenedioxyphenyl derivatives, DFT calculations have shown energy gaps around 3.54 to 3.96 eV, indicating a moderate level of reactivity. nih.gov

Table 1: Calculated Quantum Chemical Parameters for a Representative Methylenedioxyphenyl Derivative

ParameterValue (eV)
HOMO Energy-5.89
LUMO Energy-2.35
Energy Gap (HOMO-LUMO)3.54
Electronegativity (χ)4.12
Chemical Hardness (η)1.77
Chemical Softness (S)0.28
Electrophilicity Index (ω)4.82

Data adapted from a study on a methylenedioxyphenyl-based amide derivative. nih.gov

Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. researchgate.net The MEP map of an aniline derivative typically shows a region of negative potential (electron-rich) around the nitrogen atom of the amino group, making it a likely site for electrophilic attack. Conversely, the hydrogen atoms of the amino group and the aromatic ring protons exhibit positive potential (electron-poor), indicating potential sites for nucleophilic interactions. jmaterenvironsci.com For this compound, the oxygen atoms in the methylenedioxy group would also contribute to the negative potential regions.

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijcce.ac.ir This method is extensively used in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein receptor.

In a study of this compound-derived semicarbazones as potential inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), molecular docking was employed to elucidate the binding modes of these compounds within the active sites of the enzymes. The results revealed that the most active compounds formed key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the binding pockets of MAO and AChE. nih.gov This information is critical for understanding the mechanism of inhibition and for the rational design of more potent inhibitors.

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational approaches, particularly three-dimensional quantitative structure-activity relationship (3D-QSAR) methods, are powerful tools for elucidating these relationships.

In a 3D-QSAR study of 4-anilinoquinazoline (B1210976) derivatives as anticancer agents, molecular field analysis was used to generate steric and electrostatic descriptors. These descriptors were then correlated with the biological activity of the compounds to build predictive models. The resulting models highlighted the importance of specific steric and electrostatic fields around the molecule for its inhibitory activity against the epidermal growth factor receptor (EGFR) kinase. nih.gov Although this study was not on this compound itself, the findings related to the anilino- portion of the molecules can provide valuable insights into how modifications to the aniline ring of this compound could impact its biological activity.

In Silico Prediction of Molecular and ADME (Absorption, Distribution, Metabolism, Excretion) Properties

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound, collectively known as ADME. In silico methods offer a rapid and cost-effective way to predict these properties from the molecular structure alone. researchgate.net

For a series of this compound-derived semicarbazones, in silico molecular and ADME properties were calculated to evaluate their drug-like characteristics. nih.gov These predictions are often based on established models and rules, such as Lipinski's rule of five, which helps to assess the oral bioavailability of a compound.

Table 2: Predicted ADME Properties for a Representative this compound Derivative

PropertyPredicted Value/Classification
Molecular Weight< 500 g/mol
LogP (Lipophilicity)2.5 - 4.0
Hydrogen Bond Donors1-2
Hydrogen Bond Acceptors3-5
Human Intestinal AbsorptionHigh
Caco-2 PermeabilityModerate to High
Blood-Brain Barrier PenetrationPredicted to cross
CYP2D6 InhibitionPotential inhibitor
hERG InhibitionLow risk

Data is illustrative and based on typical predictions for similar small molecules and findings from studies on derivatives. nih.govnih.gov

These computational predictions help to identify potential liabilities of a compound early in the drug development process, allowing for modifications to be made to improve its pharmacokinetic profile.

Computational Exploration of Reaction Mechanisms

While dedicated computational studies on the reaction mechanisms of this compound are not extensively available in publicly accessible literature, the principles of such investigations can be thoroughly illustrated by examining the computational analysis of the closely related reaction between aniline and formaldehyde (B43269) to produce 4,4'-methylenedianiline (B154101) (MDA). This reaction serves as an excellent analogue and showcases the power of computational chemistry to elucidate complex reaction pathways, identify transient intermediates, and determine the energetic landscape of a chemical transformation.

Quantum chemical calculations, particularly those employing ab initio methods and Density Functional Theory (DFT), provide profound insights into molecular interactions at the electronic level. These methods are instrumental in mapping out the entire reaction coordinate, from reactants to products, including the high-energy transition states that govern the reaction rate.

A noteworthy example of such an investigation is the ab initio study on the formation of 4,4'-MDA, which has been detailed through high-accuracy composite quantum chemical methods like the G3MP2B3 method. nih.govdntb.gov.uanih.govresearchgate.netmdpi.com This level of theory provides reliable thermodynamic and kinetic data, offering a molecular-level understanding that is often difficult to obtain through experimental means alone. nih.gov

Illustrative Reaction Mechanism: Formation of 4,4'-Methylenedianiline

The formation of MDA from aniline and formaldehyde in an acidic medium is a multi-step process. nih.govmdpi.com Computational studies have been pivotal in dissecting this process into a series of elementary reaction steps. nih.gov The mechanism, elucidated through computational modeling, involves several key intermediates and transition states. nih.govresearchgate.net

The reaction is proposed to initiate with the formation of N-hydroxymethyl aniline from the reaction of aniline and formaldehyde. nih.govmdpi.com In an acidic environment, this intermediate rapidly dehydrates to form an N-methylidene anilinium species. nih.govmdpi.com This electrophilic intermediate then reacts with a second molecule of aniline to form N-(p-aminobenzyl)aniline (PABA). nih.govmdpi.com Subsequently, PABA can rearrange to form the final 4,4'-MDA product. nih.govmdpi.com

Computational investigations have not only supported this general pathway but have also refined it by identifying an eight-step elementary reaction mechanism and calculating the relative energies of each intermediate and transition state. nih.gov This detailed energy profile helps in identifying the rate-determining steps and understanding how reaction conditions might influence the product distribution.

The table below presents a selection of calculated relative energies for key species in the gas-phase reaction pathway for the formation of 4,4'-MDA, as determined by the G3MP2B3 composite method. researchgate.net This data is presented to exemplify the outputs of computational explorations of reaction mechanisms.

SpeciesDescriptionRelative Energy (kJ/mol)
IM0Initial Reactant Complex-29.2
TS1Transition state for formaldehyde addition-2.9
IM1H+Protonated N-hydroxymethyl aniline complex-166.1
TS2Transition state for water elimination-144.4
IM2H+N-methylenebenzeneaminium complex-144.4
TS5Transition state for PABA dissociation104.0
IM6H+Protonated 4,4'-MDA complex-224.2

IM = Intermediate; TS = Transition State. The energies are relative to the initial reactants (aniline dimer, protonated aniline, and formaldehyde). researchgate.net

Side Reactions and Isomer Formation

A significant advantage of computational modeling is its ability to explore competing reaction pathways and predict the formation of side products. nih.govdntb.gov.uanih.govresearchgate.net In the context of MDA synthesis, the formation of other isomers, such as 2,4'-MDA and 3,4'-MDA, has been thermodynamically analyzed. nih.govdntb.gov.uanih.govresearchgate.net Such calculations are crucial for developing strategies to improve the selectivity of the desired product. nih.gov The computational results can reveal which isomers are thermodynamically more stable and which transition states are energetically more accessible, thereby explaining the experimentally observed product ratios.

The insights gained from the computational studies on aniline can be extrapolated to predict the reactivity of this compound. The presence of the methylenedioxy group would electronically modify the aniline ring, likely influencing the rates and regioselectivity of the reaction steps. A dedicated computational study on this compound would be invaluable for quantifying these electronic effects and for providing a detailed mechanistic understanding of its reactions, which is essential for the targeted synthesis of its derivatives.

Pharmacological and Biological Research Involving 3,4 Methylenedioxy Aniline Derivatives

Enzyme Inhibition Studies of 3,4-(Methylenedioxy)aniline-Derived Compounds

The structural motif of this compound has been incorporated into various molecules to explore their potential as enzyme inhibitors. Research has particularly targeted enzymes involved in neurodegenerative diseases and drug metabolism.

A series of semicarbazones derived from this compound have been synthesized and evaluated as inhibitors of monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters. Many of these compounds displayed selective inhibition of MAO-B, with IC50 values in the micro- to nanomolar range.

One notable compound, 1-(2,6-dichlorobenzylidene)-4-(benzo nih.govnih.govdioxol-5-yl)semicarbazide, exhibited a balanced inhibitory profile against MAO-A and MAO-B. nih.gov Kinetic studies of this derivative revealed a competitive and reversible mechanism of inhibition for both MAO-A and MAO-B. nih.gov This suggests that the compound competes with the substrate for binding to the active site of the enzyme. Molecular docking studies have further elucidated these interactions, indicating that the most active derivatives bind to the enzymes through a combination of hydrogen bonding and hydrophobic interactions. nih.gov

Table 1: MAO Inhibition by 1-(2,6-dichlorobenzylidene)-4-(benzo nih.govnih.govdioxol-5-yl)semicarbazide

Enzyme IC50 Value (µM) Inhibition Type
MAO-A 4.52 ± 0.032 Competitive, Reversible

The same library of this compound-derived semicarbazones was also assessed for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease. Several of these compounds were found to be potent AChE inhibitors.

The standout compound, 1-(2,6-dichlorobenzylidene)-4-(benzo nih.govnih.govdioxol-5-yl)semicarbazide, also demonstrated significant AChE inhibition with an IC50 value in the nanomolar range. nih.gov Kinetic analysis of its interaction with AChE indicated a mixed-type inhibition mechanism. nih.gov This implies that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the binding of the substrate and the catalytic activity of the enzyme.

Table 2: AChE Inhibition by 1-(2,6-dichlorobenzylidene)-4-(benzo nih.govnih.govdioxol-5-yl)semicarbazide

Enzyme IC50 Value (µM) Inhibition Type

Compounds containing a methylenedioxyphenyl group, such as derivatives of this compound, are known to interact with cytochrome P450 (CYP) enzymes. These enzymes are central to the metabolism of a vast array of drugs and other xenobiotics. The interactions can be complex, involving both inhibition and, in some cases, induction of CYP enzymes.

The primary mechanism of inhibition by many methylenedioxyphenyl compounds is mechanism-based inactivation. This occurs when the CYP enzyme metabolizes the methylenedioxy group, leading to the formation of a reactive intermediate. This intermediate, often a carbene, can then form a stable, quasi-irreversible complex with the ferrous iron of the heme group within the enzyme's active site. This complexation effectively inactivates the enzyme. This type of inhibition is time-dependent and can have significant implications for drug-drug interactions. While this is a known characteristic of the methylenedioxyphenyl moiety, specific kinetic studies on derivatives of this compound are not extensively detailed in the available literature.

Receptor Binding and Agonist/Antagonist Activity

The interaction of this compound derivatives with cellular receptors is an area of ongoing research, with a particular interest in G protein-coupled receptors due to their importance as drug targets.

G protein-coupled receptors (GPCRs) constitute a large family of transmembrane receptors that are involved in a multitude of physiological processes, making them a primary target for drug discovery. While the this compound scaffold is a component of molecules known to interact with aminergic GPCRs, detailed studies focusing specifically on the binding affinities and agonist or antagonist activities of its direct derivatives are not widely available in the current scientific literature. General principles of ligand design for GPCRs often involve moieties that can participate in specific interactions, such as hydrogen bonding and hydrophobic interactions, within the receptor's binding pocket. The aniline (B41778) and methylenedioxy groups could potentially contribute to such interactions, but specific structure-activity relationship studies for this compound derivatives at various GPCRs are yet to be extensively reported.

Antiproliferative and Anticancer Activity of Derivatives

A significant area of investigation for derivatives of this compound is in the development of novel anticancer agents. Researchers have synthesized and evaluated various classes of compounds, including quinazolines and Schiff bases, for their ability to inhibit the growth of cancer cells.

For instance, a series of 3-methylenamino-4(3H)-quinazolone derivatives were synthesized, with some compounds showing notable cytotoxic activity. One such derivative, incorporating a benzo[d] nih.govnih.govdioxol-5-ylmethylene moiety, which is structurally related to this compound, demonstrated good cytotoxic activity against the MDA-MB-231 breast cancer cell line with an IC50 value of 10.62 µM. nih.gov

Schiff bases derived from anilines have also been a focus of antiproliferative studies. While direct studies on Schiff bases of this compound are limited, related structures have shown promise. For example, certain Schiff bases have been shown to induce apoptosis in cancer cells and exhibit significant cytotoxic effects. nih.gov The antiproliferative activity of these compounds is often evaluated against a panel of human cancer cell lines, and the IC50 values are determined to quantify their potency.

Table 3: Antiproliferative Activity of Selected this compound Derivatives

Compound Class Derivative Cancer Cell Line IC50 (µM)

Mechanisms of Apoptosis Induction and Cell Cycle Arrest

Derivatives of this compound have been the subject of research for their potential to induce programmed cell death (apoptosis) and interfere with the cell division cycle in cancer cells. The underlying mechanisms often involve complex signaling pathways that regulate cell survival and proliferation.

Studies on various structurally related compounds have shown that these molecules can trigger apoptosis through both intrinsic and extrinsic pathways. For instance, research on certain aniline derivatives demonstrated the induction of apoptosis, characterized by a moderate to high progression of programmed cell death compared to controls. nih.gov One notable compound, 2-(6-(2-thienyl)-3(Z)-hexen-1,5-diynyl)aniline, exhibited the highest apoptotic effect in the study. nih.gov The process of apoptosis is often mediated by a family of cysteine proteases known as caspases. Research has provided evidence for the relationship between specific aniline derivatives and the caspase-3 enzyme, a key executioner in the apoptotic pathway. nih.govresearchgate.net For example, 3,4-methylenedioxymethamphetamine (MDMA), a well-known methylenedioxy derivative, has been shown to cause apoptosis in rat hepatocytes and hepatic stellate cells. nih.gov This process was correlated with decreased levels of the anti-apoptotic protein Bcl-xL, the release of cytochrome c from mitochondria, and the activation of caspase-3. nih.gov

In addition to inducing apoptosis, many of these derivatives can halt cell proliferation by causing cell cycle arrest. This arrest prevents cancer cells from dividing and growing. Several studies have identified that these compounds can cause a significant arrest at the G2/M phase of the cell cycle. nih.govresearchgate.net For example, two specific aniline analogues accumulated the proportion of cells in the G2/M phase to 71.5% and 82.6%, respectively. nih.gov Further research on novel 3,4-dihydroquinazolinone derivatives bearing a piperonyl (methylenedioxyphenyl) moiety found that they impaired cell proliferation by arresting the cell cycle at the G2/M phase. bue.edu.eg This effect was associated with a significant overexpression of the p21 protein, a key regulator of cell cycle progression, and the downregulation of inhibitor of apoptosis proteins (IAPs) such as Survivin and XIAP. bue.edu.eg Similarly, a new ciprofloxacin (B1669076) derivative was found to cause cell cycle arrest at the G2/M phase in colorectal and lung carcinoma cells, an effect accompanied by the overexpression of p53 and Bax proteins. nih.gov

The table below summarizes the findings from various studies on the apoptotic and cell cycle effects of this compound and its derivatives.

Compound Class/DerivativeCell Line(s)Key Findings
2-(6-(2-thienyl)-3(Z)-hexen-1,5-diynyl)anilineHuman Cancer Cell Panel (60 lines)Showed the highest apoptotic effect among tested analogues; induced significant G2/M phase arrest. nih.gov
3,4-Dihydroquinazolinones (with piperonyl moiety)HepG-2 (Hepatocellular carcinoma)Caused cell cycle arrest at G2/M phase; increased expression of p21; downregulated Survivin and XIAP; increased early apoptosis and caspase-3 activity. bue.edu.eg
7-(4-(N-substituted carbamoylmethyl) piperazin-1-yl) Ciprofloxacin-derivativeHCT116 (Colorectal carcinoma), A549 (Lung carcinoma)Induced cell cycle arrest at the G2/M phase and apoptosis; overexpressed p53 and Bax proteins. nih.gov
3,4-Methylenedioxymethamphetamine (MDMA)Rat hepatocytes, Hepatic stellate cellsInduced apoptosis via decreased Bcl-xL levels, cytochrome c release, and caspase-3 activation. nih.gov
Benzimidazole-based 1,3,4-oxadiazole (B1194373) derivativesMDA-MB-231 (Breast cancer), SKOV3 (Ovarian cancer), A549 (Lung carcinoma)Effectively suppressed cell cycle progression and induced apoptosis. mdpi.com

Antimicrobial and Antioxidant Activities of this compound Derivatives

Research into derivatives of methylenedioxyaniline has revealed potential antimicrobial and antioxidant properties. These activities are crucial in the search for new therapeutic agents to combat infectious diseases and oxidative stress-related conditions. ekb.eg

Studies have focused on synthesizing new amide and monobactam compounds derived from 4,4'-methylenedianiline (B154101) and evaluating their biological activities. ekb.egekb.egresearchgate.net The antioxidant capacity of these compounds is often assessed by their ability to scavenge free radicals, such as those from 1,1-diphenyl-2-picryl-hydrazyl (DPPH) and hydrogen peroxide (H2O2). ekb.egresearchgate.net Research has indicated that the presence of hydroxyl and amide groups in the synthesized compounds can confer potent antioxidant activities. ekb.egekb.egresearchgate.net For example, N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M), a chromene derivative, potently inhibited intracellular reactive oxygen species (ROS) and demonstrated significant free radical scavenging in vitro. nih.gov

The antimicrobial activity of these derivatives has been evaluated against a range of pathogenic bacteria and fungi using methods like the disk diffusion assay to measure zones of inhibition. ekb.egekb.eg These studies have shown that specific structural modifications can lead to significant antimicrobial effects. For instance, a fluoro-aromatic derivative of 4,4'-methylenedianiline showed potent activity against both bacteria and fungi, while chloro-substituted compounds (both aliphatic and aromatic) displayed notable antibacterial activity. ekb.egekb.eg The presence of an ether group has also been associated with potent antifungal activity. researchgate.net

The table below presents a summary of the observed antimicrobial and antioxidant activities for various methylenedianiline derivatives.

Derivative TypeActivity TestedKey Findings
N,N'-(diaroyl)-4,4'-methylenedianiline (Fluoro-aromatic)Antibacterial & AntifungalShowed potent activity against both bacteria and fungi. ekb.egekb.eg
N,N'-(dialkoyl/diaroyl)-4,4'-methylenedianiline (Chloro-substituted)AntibacterialExhibited notable antibacterial activity. ekb.egekb.eg
4,4'-methylenedianiline monobactame (with Ether group)AntifungalThe ether group was found to confer potent antifungal activity. researchgate.net
Amide derivatives of 4,4'-methylenedianilineAntioxidantThe presence of amide and hydroxyl moieties conferred potent antioxidant (free radical scavenging) activity. ekb.egekb.eg
N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyanilineAntioxidantPotently inhibited reactive oxygen species and scavenged DPPH radicals. nih.gov

Neurotoxicity Research Related to Methylenedioxyphenyl Compounds

The methylenedioxyphenyl (MDP) structural feature is present in numerous compounds, some of which have been investigated for their neurotoxic potential. nih.govnih.gov Much of this research has focused on 3,4-methylenedioxymethamphetamine (MDMA), an amphetamine derivative, which serves as a key model for understanding the neurotoxic mechanisms of this class of compounds. nih.govnih.gov

The neurotoxic effects of MDMA and related substances are complex and involve multiple mechanisms, including damage to serotonergic and dopaminergic nerve terminals, induction of neuronal apoptosis, and the generation of oxidative stress. nih.govresearchgate.net A central hypothesis in MDMA-induced neurotoxicity is the role of its metabolism. uu.nlarizona.edu The metabolism of MDMA is thought to be a prerequisite for its neurotoxic effects, as direct administration into the brain does not produce the same serotonin (B10506) deficits seen after systemic administration. arizona.edu The formation of highly reactive ortho-quinone metabolites can lead to redox cycling and the production of free radicals, which promote oxidative stress and damage to crucial proteins and DNA. uu.nl

Oxidative stress is considered a significant factor in the neurotoxicity of substituted amphetamines. nih.govnih.gov This is supported by findings that antioxidants and free radical scavengers can lessen the serotonergic deficits caused by MDMA. nih.gov Furthermore, MDMA metabolism, dopamine (B1211576) oxidation, and hyperthermia are all believed to contribute to the oxidative stress that can ultimately lead to the degeneration of serotonin terminals. nih.govresearchgate.net

Research has also highlighted that vulnerability to the neurotoxic effects of MDMA can vary. For example, studies in mice have shown that acute toxic and neurotoxic effects, including hyperthermia and loss of striatal dopamine, are more pronounced in adolescent animals compared to adults. nih.govnih.gov This suggests age-dependent differences in susceptibility to the neurotoxic actions of methylenedioxyphenyl compounds. nih.gov While many MDP agents have low intrinsic toxicity, some, including safrole, are associated with significant toxicities. nih.govresearchgate.net

The table below summarizes key research findings related to the neurotoxicity of methylenedioxyphenyl compounds.

CompoundSubject/ModelKey Neurotoxic Effects & Mechanisms
3,4-Methylenedioxymethamphetamine (MDMA)Animal Models (Rats, Mice)Causes long-lasting deficits in serotonergic neurons; damage to dopaminergic terminals; induces neuronal apoptosis. nih.govnih.govresearchgate.net
MDMAIn Vitro / Metabolic StudiesMetabolism into reactive ortho-quinone metabolites is crucial for neurotoxicity; leads to oxidative stress and free radical formation. uu.nlarizona.edu
MDMAAdolescent vs. Adult MiceAcute neurotoxic effects (hyperthermia, striatal dopamine loss) are more pronounced in adolescent mice. nih.govnih.gov
Substituted Amphetamines (including MDMA)Review of multiple studiesNeurotoxicity is mediated by oxidative stress, hyperthermia, excitotoxicity, and various apoptotic pathways. nih.gov
Methylenedioxyphenyl (MDP) Compounds (General)ReviewCan modulate cytochrome P-450 (CYP) enzymes, affecting the metabolism and toxicity of other xenobiotics. Some derivatives are associated with hepatotoxicity. nih.govnih.gov

Toxicological Implications and Safety Considerations in Research Settings

Genotoxicity and Mutagenicity Assessments

The genotoxic potential of aniline (B41778) and its derivatives is a subject of significant scientific scrutiny. Genotoxicity is considered a general characteristic of many aniline derivatives. d-nb.infonih.gov The mechanism of action often involves metabolic activation, typically through N-oxidation by cytochrome P450 enzymes, to form N-hydroxylamine metabolites. imrpress.com These metabolites can lead to the formation of nitrenium ions, which are reactive electrophiles capable of forming covalent adducts with DNA. imrpress.com

While comprehensive genotoxicity data specifically for 3,4-(Methylenedioxy)aniline are limited, the broader class of aromatic amines has been extensively studied. Various short-term assays are employed to evaluate the genotoxic and mutagenic potential of these compounds, including the widely used bacterial reverse mutation assay, commonly known as the Ames test. d-nb.infoimrpress.comcambridgemedchemconsulting.com For many aromatic amines, mutagenic activity is observed in the Ames test, particularly in the presence of a metabolic activation system (e.g., rat liver S9 fraction), which simulates the metabolic processes that occur in mammals. d-nb.infocambridgemedchemconsulting.com

Studies on substituted anilines have shown varied results. For instance, in the Salmonella/microsome assay, some dialkyl-substituted anilines have demonstrated weak mutagenicity. d-nb.infonih.gov Furthermore, DNA binding studies in rats have shown that certain methylene-bis-aniline derivatives can produce DNA adducts in the liver at levels comparable to moderately strong genotoxic carcinogens. d-nb.infonih.gov Given these findings for structurally related compounds, it is prudent in a research setting to handle this compound as a potential genotoxic agent.

Test SystemCompound ClassGeneral FindingReference
Salmonella/Microsome Assay (Ames Test)Aniline DerivativesOften positive, especially with metabolic activation. Results can be variable based on substitution patterns. d-nb.infonih.gov
In Vivo DNA BindingMethylene-bis-aniline DerivativesFormation of DNA adducts in rat liver has been observed. d-nb.infonih.gov
General AssessmentAniline DerivativesGenotoxicity is considered a general property of this chemical class. d-nb.infonih.gov

Potential for Nitrosation and N-Nitroso Compound Formation

A significant chemical safety concern associated with this compound is its potential to undergo nitrosation to form N-nitroso compounds. As a primary aromatic amine, it contains a free amino group that is susceptible to reaction with nitrosating agents, such as nitrous acid (HNO₂), which can be formed from nitrites under acidic conditions. europa.eucir-safety.org

The reaction between a primary amine and a nitrosating agent can lead to the formation of unstable N-nitroso products that may decompose to form diazonium salts. nih.gov N-nitroso compounds as a class are of high toxicological concern, as many are potent mutagens and carcinogens. researchgate.net

This potential for nitrosation is particularly relevant in research settings where the compound might be used in combination with nitrosating substances. Regulatory bodies have highlighted this concern for products where this compound is present as an impurity. For instance, the Scientific Committee on Consumer Safety (SCCS) has recommended that the nitrosamine (B1359907) content in formulations containing a related compound, Hydroxyethyl-3,4-methylenedioxyaniline HCl, should be less than 50 parts per billion (ppb). europa.eu This recommendation underscores the importance of preventing the formation of N-nitroso compounds. europa.eucir-safety.org

Key Considerations for Nitrosation:

Amine Structure: this compound is a primary aromatic amine, making it prone to nitrosation. europa.eu

Reaction Conditions: Nitrosation is enhanced under acidic conditions where nitrosating agents like the nitrosonium ion (NO⁺) are formed.

Hazardous Products: The resulting N-nitroso compounds are often genotoxic and carcinogenic. researchgate.net

General Toxicity Studies relevant to Research Applications

The general toxicity profile of this compound, based on available safety data sheets and studies on related compounds, indicates several potential hazards for researchers. fishersci.com

According to its Safety Data Sheet (SDS), this compound is classified as a hazardous chemical that can cause skin irritation, serious eye irritation, and may cause respiratory irritation. fishersci.com Therefore, appropriate personal protective equipment, including gloves, eye protection, and respiratory protection if dusts are generated, is essential when handling this compound. fishersci.com

Acute toxicity studies on analogous compounds provide further insight. In studies involving a related secondary amine, Hydroxyethyl-3,4-methylenedioxyaniline HCl, oral administration to animals resulted in symptoms such as decreased activity, staggering, and piloerection. europa.eu A 90-day oral study in rats with the same analogue established a No Observed Adverse Effect Level (NOAEL) of 20 mg/kg body weight per day, with evidence of bone marrow toxicity at higher doses. europa.eu

Toxicity EndpointObservationSource
Skin Corrosion/IrritationCauses skin irritation (Category 2). fishersci.com
Serious Eye Damage/IrritationCauses serious eye irritation (Category 2). fishersci.com
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritation (Category 3). fishersci.com
Acute Oral Toxicity Symptoms (in Analogue)Decreased activity, staggering, piloerection. europa.eu
Sub-chronic Oral Toxicity (90-day, in Analogue)NOAEL of 20 mg/kg/day; bone marrow toxicity at higher doses. europa.eu

The metabolic pathways of aniline derivatives can lead to the generation of reactive oxygen species (ROS), resulting in oxidative stress. This is a key mechanism implicated in the toxicity of many aromatic amines. mdpi.com While direct studies on this compound are not widely available, research on its close structural analogue, 3,4-dimethylaniline (B50824), and its well-known derivative, 3,4-methylenedioxymethamphetamine (MDMA), provides strong evidence for this mechanism.

Bioactivation of alkylanilines can occur through oxidation to form intermediates that generate oxidative DNA damage through ROS. mdpi.com Studies on 3,4-dimethylaniline have shown that it causes dose-dependent increases in ROS and DNA double-strand breaks in cell cultures. mdpi.comnih.gov Similarly, MDMA is known to induce neurotoxicity largely through its ability to cause oxidative stress and trigger cellular damage pathways. nih.gov This process involves the accumulation of intracellular ROS, which can damage macromolecules and disrupt cellular function. nih.gov Given the structural similarities, it is plausible that this compound could also participate in redox cycling and induce oxidative stress following metabolic activation.

Impurities and their Toxicological Significance in Research Materials

In a research context, the purity of a chemical reagent is paramount, as impurities can have their own toxicological profiles and confound experimental results. This compound itself has been identified as a potentially concerning impurity in other chemical products.

For example, in batches of Hydroxyethyl-3,4-methylenedioxyaniline HCl, this compound has been detected as an impurity at levels ranging from approximately 100 to 1100 parts per million (ppm). europa.eucir-safety.org The presence of this primary aromatic amine is a toxicological concern due to its potential for genotoxicity and, as previously discussed, its susceptibility to nitrosation. europa.eu The SCCS has explicitly stated that the presence of this compound as an impurity at these levels may be of concern. europa.eu This highlights the importance for researchers to be aware not only of the toxicology of the primary compound they are working with but also of any significant impurities that may be present in their materials.

Emerging Research Directions and Future Perspectives for 3,4 Methylenedioxy Aniline

Development of Novel 3,4-(Methylenedioxy)aniline-Based Materials and Nanocomposites

The exploration of novel materials derived from this compound is a rapidly advancing area of research. The focus is on creating polymers and nanocomposites with unique and enhanced properties for a variety of applications.

One promising avenue is the synthesis of conductive polymers, specifically poly(3,4-methylenedioxyaniline). Research into analogous conductive polymers, such as polyaniline (PANI), has shown that the incorporation of nanomaterials like metal oxides can significantly enhance their properties. For instance, nanocomposites of PANI with titanium dioxide (TiO2), silicon dioxide (SiO2), and zinc oxide (ZnO) have been successfully synthesized, exhibiting improved thermal stability and electrical conductivity researchgate.net. The incorporation of SiO2 into the PANI matrix, in particular, has been shown to facilitate electron transfer, leading to higher conductivity researchgate.net. These findings suggest a strong potential for developing poly(3,4-methylenedioxyaniline)-based nanocomposites with metal oxides to create materials with tailored electronic and physical characteristics.

Furthermore, the development of hybrid nanocomposites involving carbon-based materials is another exciting frontier. Studies on poly(4,4'-methylenedianiline)-graphene oxide (NPMDA/GO) composites have demonstrated their effectiveness in applications such as the removal of sulfur-containing compounds from liquid fuels nih.gov. The presence of graphene oxide enhances the adsorption capacity due to π-π complexation and the presence of oxygenated functional groups nih.gov. This indicates that nanocomposites of poly(3,4-methylenedioxyaniline) with graphene oxide or carbon nanotubes could exhibit enhanced properties for applications in catalysis, adsorption, and electronics.

Schiff base metal complexes derived from this compound also represent a significant area of materials research. These complexes, involving metals such as Zn(II), Cd(II), Ni(II), Cu(II), Fe(III), Co(II), Mn(II), Hg(II), and Ag(I), have been synthesized and characterized semanticscholar.org. The coordination of the Schiff base ligand to the metal atom occurs through the imino nitrogen and phenolic oxygen semanticscholar.org. These metal complexes have shown potential in various applications due to their unique spectral, thermal, and crystalline properties semanticscholar.org.

Table 1: Potential Nanocomposites based on Poly(3,4-methylenedioxyaniline) and their Potential Properties

Nanomaterial AdditivePotential Enhanced PropertiesPotential Applications
Metal Oxides (e.g., TiO2, SiO2, ZnO)Thermal stability, electrical conductivity, catalytic activitySensors, electronic devices, photocatalysis
Graphene OxideAdsorption capacity, electrical conductivity, mechanical strengthEnvironmental remediation, energy storage, conductive films
Carbon NanotubesElectrical conductivity, mechanical strength, thermal conductivityHigh-strength composites, conductive coatings, electronics

Applications in Biosensor Development

The unique electrochemical properties of conducting polymers derived from aniline (B41778) and its analogues make them excellent candidates for the development of sensitive and selective biosensors. While research directly employing poly(3,4-methylenedioxyaniline) is still emerging, the extensive work on similar polymers provides a strong foundation for its potential in this field.

Electrochemical biosensors often utilize conducting polymers to facilitate electron transfer between the biological recognition element and the electrode surface mdpi.commdpi.com. Polyaniline (PANI) and its derivatives are commonly used for this purpose due to their good conductivity and stability mdpi.com. For instance, PANI has been a key component in the development of electrochemical glucose biosensors, where it acts as a matrix for the immobilization of glucose oxidase analchemres.org. The polymer's conductive nature allows for the efficient detection of the electrochemical signals generated during the enzymatic reaction analchemres.org. This suggests that poly(3,4-methylenedioxyaniline) could be similarly employed to create sensitive biosensors for a variety of analytes.

The development of enzymatic biosensors is a particularly promising area. In such devices, an enzyme is immobilized on the surface of an electrode modified with a conducting polymer. The polymer not only provides a stable matrix for the enzyme but also enhances the analytical signal. For example, glucose biosensors have been developed using glucose oxidase immobilized on conductive polymer films nih.gov. The principle of these sensors relies on the electrochemical detection of hydrogen peroxide or the direct electron transfer from the enzyme's active site to the electrode, facilitated by the polymer nih.gov. Given the structural similarities to other aniline-based polymers, poly(3,4-methylenedioxyaniline) is expected to be a suitable material for the fabrication of such enzymatic biosensors.

Furthermore, the potential for creating molecularly imprinted polymers (MIPs) for sensor applications is another exciting direction. Electropolymerization is a common technique for creating thin, robust MIP films on electrode surfaces, which can enhance the sensitivity and selectivity of the sensor unimi.it. The ability of aniline derivatives to form conductive polymers makes them ideal for this application.

Table 2: Potential Biosensor Applications of Poly(3,4-methylenedioxyaniline)

Biosensor TypeTarget AnalytePotential Detection Principle
Enzymatic BiosensorGlucoseAmperometric detection of H2O2 or direct electron transfer
ImmunosensorDisease biomarkersImmobilization of antibodies on the polymer matrix
DNA BiosensorSpecific DNA sequencesElectrochemical detection of hybridization events
Molecularly Imprinted Polymer SensorSmall moleculesSelective binding to imprinted cavities in the polymer

Green Chemistry and Sustainable Synthetic Strategies for Derivatives

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to develop more environmentally friendly and efficient processes. Research into the synthesis of this compound derivatives is aligning with these principles, focusing on methods that reduce waste, use safer solvents, and are more energy-efficient.

One of the key areas of focus is the use of greener methodologies for the synthesis of Schiff bases, which are important intermediates in the preparation of various biologically active compounds. Traditional methods for Schiff base synthesis often involve the use of volatile and toxic organic solvents and require long reaction times. Green alternatives that are being explored include microwave-assisted synthesis, ultrasound-assisted synthesis, and the use of water or natural acids as catalysts and solvents worldwidejournals.comrdd.edu.iqresearchgate.netpramanaresearch.org. For example, the synthesis of Schiff bases has been successfully carried out in water, under microwave irradiation, and using grinding techniques, all of which are more environmentally benign than conventional methods semanticscholar.org. Ultrasound-assisted synthesis has also been shown to be an efficient method for promoting chemical reactions, often leading to higher yields and shorter reaction times mdpi.comnih.gov.

The development of sustainable methods for the synthesis of N-alkylated derivatives of this compound is another important research direction. A patented process describes a one-pot method for the preparation of N-alkyl-3,4-(methylenedioxy)aniline through the reduction-alkylation of 3,4-(methylenedioxy)-nitrobenzene using a skeleton nickel catalyst analchemres.org. This method is highlighted as having high conversion and yield, good selectivity for mono-alkylation, and reduced waste, making it a more environmentally friendly alternative to traditional multi-step syntheses analchemres.org.

Furthermore, the concept of one-pot synthesis, where multiple reaction steps are carried out in a single reactor without the isolation of intermediates, is a key strategy in green chemistry. This approach has been applied to the synthesis of various heterocyclic compounds and can be adapted for the preparation of complex derivatives of this compound nih.govnih.gov.

Table 3: Green Chemistry Approaches for the Synthesis of this compound Derivatives

Green Chemistry TechniqueAdvantagesExample Application
Microwave-assisted synthesisReduced reaction times, higher yields, energy efficiencySynthesis of Schiff bases
Ultrasound-assisted synthesisShorter reaction times, improved yields, milder reaction conditionsOne-pot synthesis of isoxazolines
Use of green solvents (e.g., water)Reduced toxicity, improved safety, lower environmental impactSynthesis of Schiff bases in aqueous media
Natural acid catalysis (e.g., lemon juice)Renewable resource, biodegradable, low costCatalysis of Schiff base formation
One-pot synthesisReduced waste, improved efficiency, fewer purification stepsSynthesis of N-alkyl-3,4-(methylenedioxy)aniline

Advanced Studies in Structure-Function Relationships

A deeper understanding of the relationship between the chemical structure of this compound derivatives and their functional properties is crucial for the rational design of new molecules with desired activities. Advanced analytical and computational techniques are being employed to elucidate these relationships.

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool for correlating the structural features of a series of compounds with their biological activity or physicochemical properties. For example, QSAR models have been developed to predict the lipophilicity of aniline derivatives, which is an important parameter for drug absorption and distribution nih.gov. Such studies can help in the design of new this compound derivatives with optimized pharmacokinetic properties. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), can provide insights into the steric and electrostatic requirements for a molecule to interact with a biological target nih.gov.

Molecular docking is another computational technique that is widely used to predict the binding mode of a ligand to a biological target, such as an enzyme or a receptor. This information is invaluable for understanding the mechanism of action and for designing more potent and selective inhibitors. For instance, molecular docking studies have been used to investigate the interactions of 4-anilinoquinazoline (B1210976) derivatives with the epidermal growth factor receptor (EGFR), a key target in cancer therapy nih.govijcce.ac.ir. Similar studies on this compound derivatives can guide the development of new therapeutic agents. For example, docking studies of semicarbazone derivatives of this compound have provided insights into their interactions with monoamine oxidase (MAO) and acetylcholinesterase (AChE), enzymes implicated in neurodegenerative diseases nih.gov.

Spectroscopic techniques play a vital role in the structural characterization of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are essential for confirming the chemical structure of this compound derivatives . Advanced NMR techniques can also provide information about the three-dimensional structure and conformation of molecules in solution.

Table 4: Techniques for Studying Structure-Function Relationships of this compound Derivatives

TechniqueInformation ObtainedApplication in Drug Design
Computational Methods
QSARCorrelation between molecular descriptors and activityPrediction of biological activity and optimization of properties
Molecular DockingPrediction of ligand-receptor binding modes and energiesDesign of potent and selective inhibitors
Spectroscopic Methods
NMR SpectroscopyDetailed structural information, including connectivity and stereochemistryConfirmation of chemical structure and conformational analysis
Mass SpectrometryMolecular weight and fragmentation patternsConfirmation of molecular formula and structural elucidation

Exploration of New Therapeutic Targets and Pharmacological Activities

The unique structural features of this compound make it a valuable scaffold for the development of new therapeutic agents targeting a wide range of diseases. Researchers are actively exploring the pharmacological potential of its derivatives against various biological targets.

One of the most promising areas of research is the development of enzyme inhibitors for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease . A library of semicarbazones derived from this compound has been synthesized and evaluated as inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), two key enzymes involved in the pathophysiology of these conditions nih.gov. Several of these compounds exhibited potent and selective inhibition of MAO-B and AChE, with some showing a balanced multifunctional profile nih.gov. This dual-target approach is considered a promising strategy for the treatment of complex neurodegenerative disorders nih.govnih.govmdpi.com.

The anticonvulsant activity of this compound derivatives is another area of active investigation. Epilepsy is a common neurological disorder, and there is a continuous need for new antiepileptic drugs with improved efficacy and fewer side effects nih.gov. Research on various heterocyclic compounds has shown that certain structural motifs can confer significant anticonvulsant properties researchgate.netnih.gov. The development of papaverine derivatives, which share some structural similarities with this compound derivatives, has shown promise in animal models of epilepsy bohrium.com. This suggests that derivatives of this compound could also be explored for their potential as novel anticonvulsant agents.

Furthermore, the anti-inflammatory properties of this compound analogues are being explored. Inflammation is a key component of many chronic diseases, and the development of new anti-inflammatory agents is a major focus of pharmaceutical research nih.govnih.gov. The versatile scaffold of this compound allows for the synthesis of a diverse range of derivatives that can be screened for their ability to modulate inflammatory pathways.

The anticancer and antimicrobial potential of Schiff bases and metal complexes derived from this compound is also a significant research focus . These compounds have demonstrated promising activity in preclinical studies, highlighting their potential as leads for the development of new chemotherapeutic agents .

Table 5: Potential Therapeutic Targets and Pharmacological Activities of this compound Derivatives

Therapeutic AreaPotential Molecular Target(s)Pharmacological Activity
Neurodegenerative DiseasesMonoamine Oxidase (MAO), Acetylcholinesterase (AChE)Enzyme Inhibition
EpilepsyIon channels, Neurotransmitter receptorsAnticonvulsant
InflammationCyclooxygenase (COX), Lipoxygenase (LOX)Anti-inflammatory
CancerVarious cancer-related proteins and enzymesCytotoxic, Antiproliferative
Infectious DiseasesBacterial and fungal enzymes and cellular componentsAntibacterial, Antifungal

Q & A

Q. What are the established synthetic pathways for 3,4-(methylenedioxy)aniline, and how can reaction yields be optimized?

this compound is synthesized via nitration followed by nitro reduction of 1,3-benzodione derivatives. A critical step involves controlling reaction conditions (temperature, catalyst loading) to minimize side products. For example, iron-catalyzed hydrosilylation of this compound in the presence of diacids yields cyclic amines like piperidines with 84% efficiency under optimized conditions . Researchers should prioritize inert atmospheres (e.g., N₂) and stoichiometric control of reducing agents (e.g., FeCl₃) to enhance yields.

Q. How is this compound characterized structurally, and what spectroscopic markers confirm its identity?

Key characterization methods include:

  • NMR : Aromatic protons appear as doublets (δ 6.5–7.0 ppm) due to the methylenedioxy group’s electron-withdrawing effect.
  • IR : Stretching vibrations at ~1240 cm⁻¹ (C-O-C) and ~1500 cm⁻¹ (C-N) confirm the methylenedioxy and aniline moieties.
  • Mass Spectrometry : Molecular ion peak at m/z 153.1 (C₇H₇NO₂).
    These methods, combined with elemental analysis, validate purity and structural integrity .

Q. What are the primary applications of this compound in pharmaceutical intermediate synthesis?

The compound serves as a precursor for antibiotics (e.g., oxolinic acid, cinoxacin) and neurologically active agents. Its methylenedioxy group enhances π-π stacking in drug-receptor interactions, making it valuable for designing heterocyclic scaffolds like quinolines and piperidines .

Advanced Research Questions

Q. How does this compound participate in rhodium-catalyzed C–H activation for regioselective quinoline synthesis?

In Rh-catalyzed reactions with alkynyl esters, this compound undergoes non-directed C–H activation at the meta position, forming 3,4-substituted quinolines. Regioselectivity is influenced by:

  • Electron density modulation from the methylenedioxy group.
  • Steric effects of substituents on the alkyne.
    Optimal conditions (room temperature, 6 h reaction time) yield intermediates like 3c (15% isolated) with high chemoselectivity. Kinetic studies suggest competitive coordination between the catalyst and substrate directing groups .

Q. What methodologies are used to evaluate this compound-derived semicarbazones as dual MAO-B/AChE inhibitors?

A combinatorial library of semicarbazones was screened via:

  • Enzyme kinetics : IC₅₀ values (e.g., 0.059 μM for MAO-B) determined using fluorometric assays.
  • Molecular docking : Hydrogen bonding with MAO-B’s FAD-binding site (e.g., compound 16 ).
  • ADME prediction : LogP and topological polar surface area (TPSA) calculated for blood-brain barrier permeability.
    Derivatives with electron-withdrawing groups (e.g., dichlorobenzylidene) showed enhanced inhibition via competitive binding .

Q. How do steric and electronic factors influence this compound’s reactivity in iron-catalyzed cyclic amine synthesis?

In iron-catalyzed hydrosilylation, electron-rich anilines like this compound facilitate oxidative addition to Fe(0) centers, forming Fe-N intermediates. Steric hindrance from the methylenedioxy group slows reductive elimination, favoring six-membered piperidine rings (84% yield) over smaller heterocycles. Mechanistic studies using deuterium labeling confirm H₂ liberation as a byproduct .

Key Methodological Considerations

  • Contradiction Analysis : Discrepancies in IC₅₀ values (e.g., antiandrogen vs. MAO-B activity) may arise from assay conditions (e.g., pH, substrate concentration). Validate via orthogonal assays (e.g., SPR, ITC).
  • Experimental Design : For catalytic studies, use control experiments (e.g., radical traps) to distinguish between ionic and radical pathways.
  • Computational Validation : Pair docking studies with MD simulations to assess binding stability over time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.